Chemical and physical properties of (3S)-3-Amino-3-(oxan-4-yl)propanamide
Chemical and physical properties of (3S)-3-Amino-3-(oxan-4-yl)propanamide
This guide provides a comprehensive overview of the chemical and physical properties of (3S)-3-Amino-3-(oxan-4-yl)propanamide, a molecule of interest for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from its hydrochloride salt and the general characteristics of related chemical structures to offer a predictive and practical profile.
Part 1: Compound Profile
(3S)-3-Amino-3-(oxan-4-yl)propanamide is a chiral small molecule containing a primary amine, a primary amide, and a saturated heterocyclic oxane ring. Its structure suggests potential for hydrogen bonding and interactions with biological targets, making it a relevant scaffold in medicinal chemistry.
Chemical Structure
Caption: Chemical structure of (3S)-3-Amino-3-(oxan-4-yl)propanamide.
Identity and Nomenclature
| Property | Value | Source |
| IUPAC Name | (3S)-3-Amino-3-(oxan-4-yl)propanamide | N/A |
| Synonyms | (3S)-3-amino-3-(tetrahydro-2H-pyran-4-yl)propanamide | [1] |
| CAS Number | 1375473-17-8 (for hydrochloride salt) | [2] |
| Molecular Formula | C8H16N2O2 | [1] |
| Molecular Weight | 172.23 g/mol | Calculated |
| Molecular Formula (HCl salt) | C8H17ClN2O2 | [2] |
| Molecular Weight (HCl salt) | 208.68 g/mol | [2] |
Part 2: Predicted Physicochemical Properties
The physicochemical properties of a molecule are critical for its behavior in biological systems and for formulation development. In the absence of direct experimental data for (3S)-3-Amino-3-(oxan-4-yl)propanamide, we can predict its properties based on its functional groups.
The molecule possesses a primary amine, which is basic, and a primary amide, which is generally neutral but can exhibit very weak acidic or basic properties under extreme conditions. The oxane ring is a non-aromatic ether, which is chemically stable and contributes to the molecule's polarity and solubility.
| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |
| pKa (amine) | ~9-10 | The primary amine is expected to have a pKa in the typical range for aliphatic amines, making it protonated and positively charged at physiological pH. |
| pKa (amide) | ~17 (for N-H proton) | Amide protons are generally not acidic, with very high pKa values.[3] |
| Aqueous Solubility | Soluble | The presence of multiple hydrogen bond donors (amine, amide) and acceptors (amide oxygen, oxane oxygen) suggests good water solubility.[3][4] The hydrochloride salt is expected to be highly water-soluble. |
| logP (Octanol-Water Partition Coefficient) | Low (likely < 1) | The polarity of the functional groups is expected to lead to a low logP value, indicating hydrophilicity. |
| Melting Point | Likely a crystalline solid with a relatively high melting point (>150 °C) | The ability to form strong intermolecular hydrogen bonds and the presence of ionic interactions in its salt form suggest a high melting point.[3][5] |
| Optical Activity | Optically active | The presence of a chiral center at the C3 position means the molecule will rotate plane-polarized light.[5] |
Part 3: Synthesis and Elucidation
The synthesis of (3S)-3-Amino-3-(oxan-4-yl)propanamide would likely follow established methods for amide formation. A common and effective approach is the coupling of a carboxylic acid with an amine using a coupling agent.
Plausible Synthetic Route
A plausible synthetic route would involve the coupling of (3S)-3-amino-3-(oxan-4-yl)propanoic acid with ammonia. The starting amino acid can be synthesized from L-aspartic acid or other chiral precursors.[6] The final amidation step would require activation of the carboxylic acid.
Caption: A conceptual workflow for the synthesis of (3S)-3-Amino-3-(oxan-4-yl)propanamide.
Experimental Protocol: Amide Coupling using EDC/HOBt
This protocol describes a general procedure for the synthesis of the target compound from its corresponding carboxylic acid precursor.
Materials:
-
(3S)-3-amino-3-(oxan-4-yl)propanoic acid (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Ammonia source (e.g., ammonium chloride and a non-nucleophilic base like diisopropylethylamine (DIPEA))
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (3S)-3-amino-3-(oxan-4-yl)propanoic acid (1.0 eq) and HOBt (1.2 eq).
-
Dissolution: Dissolve the solids in anhydrous DMF.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
Activation: Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.
-
Amine Addition: Add the ammonia source to the reaction mixture. If using ammonium chloride, add DIPEA (2.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Structural Elucidation
The identity and purity of the synthesized (3S)-3-Amino-3-(oxan-4-yl)propanamide should be confirmed using a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure and stereochemistry.[8][9][10]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups, such as the N-H stretches of the amine and amide, and the C=O stretch of the amide.[8][9]
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final product.
Part 4: Conclusion
(3S)-3-Amino-3-(oxan-4-yl)propanamide is a chiral molecule with promising characteristics for applications in drug discovery and development. While specific experimental data is limited, its chemical structure allows for a strong prediction of its physicochemical properties, including good water solubility and the ability to form strong intermolecular interactions. The synthesis of this compound can be achieved through standard amide coupling methodologies, and its structure can be rigorously confirmed using a suite of modern analytical techniques. This guide provides a foundational understanding for researchers interested in exploring the potential of this and related molecular scaffolds.
Part 5: References
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Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis, Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638.
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Vedantu. Amino acids Physical and Chemical Properties. [Link]
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Chemrevise. 19. Amines, Amides , Amino Acids and proteins. [Link]
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Vedantu. Physicochemical Properties of Amino Acids Explained Simply. [Link]
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DergiPark. Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. [Link]
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University of Babylon. PROPERTIES OF AMINO ACIDS. [Link]
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Kloczkowski, A., & Jernigan, R. L. (2008). Amino Acids: Chemical Properties. Wiley Encyclopedia of Chemical Biology, 1-11.
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DergiPark. Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. [Link]
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de Oliveira, R. S., et al. (2013). Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. Molecules, 18(9), 11682-11701.
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 413165, 3-Amino-3-iminopropanamide." PubChem, [Link].
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[Synthesis and study of the properties of (3S-trans)-3-amino-4-methylmonobactamic acid]. Antibiotiki i khimioterapiia = Antibiotics and chemoterapy [sic], 35(11), 10–14.
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Thoreauchem. 3-amino-3-(oxan-4-yl)propanamide hydrochloride. [Link]
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